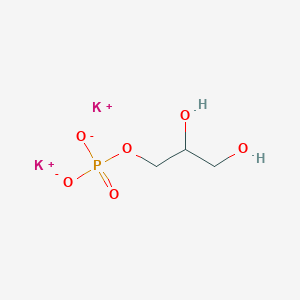
3-Acetyl-2,4-dimethylpyrrole
説明
3-Acetyl-2,4-dimethylpyrrole is an organic compound that is commonly used in scientific research. It is a pyrrole derivative that is synthesized through various methods. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in the field of medicine.
作用機序
The mechanism of action of 3-Acetyl-2,4-dimethylpyrrole is not fully understood. However, it has been suggested that it may act as a free radical scavenger, which can help to reduce oxidative stress and inflammation. It may also interact with certain enzymes and proteins, leading to changes in their activity.
生化学的および生理学的効果
3-Acetyl-2,4-dimethylpyrrole has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant activities, which can help to reduce oxidative stress and inflammation in the body. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. Additionally, it has been found to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 3-Acetyl-2,4-dimethylpyrrole in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation is that it may not be suitable for certain experiments due to its potential interactions with other compounds or enzymes.
将来の方向性
There are many potential future directions for the study of 3-Acetyl-2,4-dimethylpyrrole. One area of interest is its potential use as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield. Finally, it may be useful to explore its potential applications in other fields, such as materials science and catalysis.
合成法
There are various methods for synthesizing 3-Acetyl-2,4-dimethylpyrrole. One of the most common methods is through the condensation of 2,4-dimethylpyrrole and acetylacetone. This reaction is catalyzed by a Lewis acid, such as aluminum chloride. Another method is through the reaction of 2,4-dimethylpyrrole and acetic anhydride in the presence of a catalyst, such as sulfuric acid. The yield of 3-Acetyl-2,4-dimethylpyrrole can be improved by optimizing the reaction conditions.
科学的研究の応用
3-Acetyl-2,4-dimethylpyrrole has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential applications in the field of medicine, such as anti-inflammatory and antioxidant activities. It has also been used as a building block for the synthesis of other compounds, such as pyrrole-based polymers and metal complexes.
特性
IUPAC Name |
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-6(2)8(5)7(3)10/h4,9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCKCJMYREIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870963 | |
| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,4-dimethylpyrrole | |
CAS RN |
2386-25-6, 1500-94-3 | |
| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, 2,5-dimethylpyrrol-3-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, 2,4-dimethylpyrrol-3-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-2,4-dimethylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpyrrol-3-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















